5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline chemical properties
5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline chemical properties
An in-depth technical guide on the chemical properties of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, designed for researchers, scientists, and drug development professionals.
Introduction
5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a heterocyclic aromatic amine containing both a substituted aniline and a 1,2,4-triazole ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The triazole moiety is a well-known pharmacophore present in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] The substituted aniline portion of the molecule provides a versatile handle for further chemical modifications, allowing for the synthesis of a broad array of derivatives.
This document provides a comprehensive overview of the known chemical and physical properties of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, along with proposed experimental protocols and an examination of its potential applications in research and development.
Chemical and Physical Properties
The physicochemical properties of a compound are critical for its application in drug development, influencing factors such as solubility, permeability, and bioavailability. The properties for 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | PubChem |
| CAS Number | 450399-92-5 | ChemicalBook[3] |
| Molecular Formula | C₈H₇ClN₄ | PubChem[4] |
| Molecular Weight | 194.62 g/mol | Matrix Scientific[5] |
| Monoisotopic Mass | 194.03592 Da | PubChem[4] |
| Predicted XlogP | 1.6 | PubChem[4] |
| Appearance | (Not specified, likely solid) | - |
| Solubility | (Not specified) | - |
| Melting Point | (Not specified) | - |
| Boiling Point | (Not specified) | - |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While a dedicated full spectrum for this specific molecule is not available in the cited sources, the expected spectral features can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on both the aniline and triazole rings. The aniline ring would show a characteristic splitting pattern for its three protons. The triazole ring would exhibit two distinct signals for its two protons. A broad singlet for the -NH₂ protons would also be expected. |
| ¹³C NMR | Resonances for eight distinct carbon atoms. The carbons of the benzene ring would appear in the aromatic region (approx. 110-150 ppm), with those bonded to chlorine and nitrogen being shifted accordingly. The two carbons of the triazole ring would also have characteristic shifts in the aromatic region. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching in the aromatic rings (approx. 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (approx. 1400-1600 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak ([M]⁺) at m/z ≈ 194.035. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ may also be observed.[4] |
Experimental Protocols: Synthesis
A definitive, published synthesis protocol for 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline was not found in the search results. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related aniline and triazole derivatives. A common approach involves the reaction of a substituted aniline precursor with a reagent that forms the triazole ring.
A likely precursor is 5-chloro-2-nitroaniline. The synthesis can be conceptualized in a multi-step process, beginning with the nitration of a dichlorobenzene, followed by amination, reduction of the nitro group, and finally, formation of the triazole ring.
Proposed Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of the target compound, starting from 2,4-dichloronitrobenzene, a common industrial chemical.
Caption: A proposed multi-step synthesis route.
Detailed Methodology (Hypothetical)
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Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene: This step is based on established industrial processes.[6][7]
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Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a solvent such as toluene.
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Seal the vessel and introduce liquid ammonia.
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Heat the reaction mixture (e.g., to 160°C) for several hours.
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After cooling and venting excess ammonia, the product, 5-chloro-2-nitroaniline, can be isolated by filtration and purified by crystallization from a solvent like methanol.[6]
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Reduction to 4-Chloro-1,2-phenylenediamine: The nitro group of 5-chloro-2-nitroaniline is reduced to a primary amine.
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Dissolve 5-chloro-2-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid).
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Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
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Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Work-up involves neutralization and extraction to isolate the diamine product.
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Formation of the Triazole Ring: This is a critical step that can be achieved through various methods. One common method is the Pellizzari reaction or similar cyclization strategies.
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The synthesis of 1H-1,2,4-triazoles can be achieved from the reaction of carboxyimidate salts with formylhydrazide.[8] A more direct approach for this specific isomer would involve a copper-catalyzed Ullmann-type coupling between 4-chloro-1,2-phenylenediamine and 1H-1,2,4-triazole, though this may present challenges with selectivity.
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A more plausible route involves diazotization of one amino group on 4-chloro-1,2-phenylenediamine followed by a reaction sequence to build the triazole ring.
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Disclaimer: This is a proposed synthetic route. Actual laboratory implementation would require optimization of reaction conditions and purification methods.
Role in Drug Discovery and Development
While specific biological activities for 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline are not detailed in the provided search results, its structural motifs are prevalent in pharmacologically active molecules. The 1,2,4-triazole ring is a cornerstone of many antifungal agents (e.g., fluconazole) and is explored for its anticancer and antiviral potential.[2] Aniline derivatives are also fundamental building blocks in drug synthesis.
Therefore, this compound is best viewed as a key intermediate or scaffold for chemical library synthesis in drug discovery programs. Its primary amine and the nitrogen atoms on the triazole ring offer multiple points for chemical modification to explore structure-activity relationships (SAR).
The logical relationship of this compound within a drug discovery pipeline is illustrated below.
Caption: Use as a scaffold in a drug discovery workflow.
Safety and Handling
Handling of any chemical substance requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is not detailed, general precautions for aromatic amines and triazole derivatives should be followed. Related aniline compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9]
| Safety Aspect | Precaution |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety goggles, and nitrile gloves are mandatory. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust or aerosols. Keep away from heat, sparks, and open flames.[10] |
| First Aid (General for Anilines) | If Inhaled: Move person to fresh air.[11] On Skin: Wash off immediately with plenty of soap and water.[11] In Eyes: Rinse cautiously with water for several minutes.[10] If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Store locked up.[10] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Avoid release to the environment. |
Conclusion
5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound of significant interest to the pharmaceutical and chemical research communities. Its combination of a reactive aniline moiety and a biologically relevant triazole ring makes it an attractive scaffold for the synthesis of new chemical entities. While comprehensive experimental data is sparse in publicly available literature, its properties can be reasonably predicted, and plausible synthetic routes can be devised based on established chemical principles. Proper safety precautions are paramount when handling this and related compounds. Future research into the synthesis and biological evaluation of derivatives of this scaffold may lead to the discovery of novel therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijsr.net [ijsr.net]
- 3. 5-CHLORO-2-(1H-1,2,4-TRIAZOL-1-YL)ANILINE | 450399-92-5 [chemicalbook.com]
- 4. PubChemLite - 5-chloro-2-(1h-1,2,4-triazol-1-yl)aniline (C8H7ClN4) [pubchemlite.lcsb.uni.lu]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. Page loading... [guidechem.com]
- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 8. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
